5-bromo-2-(difluoromethoxy)-N-[(4-methylbenzyl)oxy]benzamide
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Overview
Description
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[(4-METHYLBENZYL)OXY]BENZAMIDE is a chemical compound with the molecular formula C15H13BrF2NO3 It is known for its unique structure, which includes a bromine atom, difluoromethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[(4-METHYLBENZYL)OXY]BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Difluoromethoxylation: The addition of a difluoromethoxy group to the benzene ring.
Amidation: The formation of the benzamide moiety by reacting with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[(4-METHYLBENZYL)OXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[(4-METHYLBENZYL)OXY]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[(4-METHYLBENZYL)OXY]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethoxy)pyridine
- 5-Bromo-2-(difluoromethoxy)benzamide
- 5-Bromo-2-difluoromethoxy-N-methyl-benzamide
Uniqueness
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[(4-METHYLBENZYL)OXY]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H14BrF2NO3 |
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Molecular Weight |
386.19 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethoxy)-N-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C16H14BrF2NO3/c1-10-2-4-11(5-3-10)9-22-20-15(21)13-8-12(17)6-7-14(13)23-16(18)19/h2-8,16H,9H2,1H3,(H,20,21) |
InChI Key |
ZOKSPSKJSHEHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)C2=C(C=CC(=C2)Br)OC(F)F |
Origin of Product |
United States |
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